molecular formula C16H23Cl2N3O3 B3948707 Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride

Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride

Cat. No.: B3948707
M. Wt: 376.3 g/mol
InChI Key: SPOJEWKKGFTBJP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, an ethyl ester group, and a 2-chloroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride typically involves multiple steps. One common method begins with the preparation of the intermediate 3-(2-chloroanilino)-3-oxopropylamine. This intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride is unique due to the presence of the 2-chloroanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3.ClH/c1-2-23-16(22)20-11-9-19(10-12-20)8-7-15(21)18-14-6-4-3-5-13(14)17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOJEWKKGFTBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride
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Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride
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Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride
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Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride
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Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride
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Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride

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